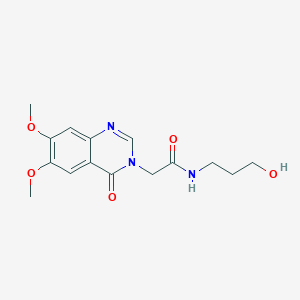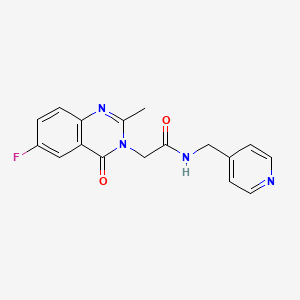![molecular formula C22H26N2O4 B10982044 5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B10982044.png)
5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a fused pyranone ring system and functional groups attached to it.
- It features a dihydroisoquinoline moiety, a piperidine group, and an oxoethoxy side chain.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Preparation Methods
- One synthetic route involves a modified Strecker reaction:
- Starting materials: 4-(dimethylamino)benzaldehyde and 1,2,3,4-tetrahydroisoquinoline.
- Reaction conditions: Silica-supported sulfuric acid in acetonitrile at room temperature.
- Product: 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile .
- Industrial production methods may vary, but this reaction provides a straightforward route.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidative processes may modify the oxoethoxy side chain.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: The piperidine nitrogen may participate in nucleophilic substitution reactions.
- Common reagents: Oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its structural complexity.
Chemistry: Study its reactivity and explore novel transformations.
Biology: Assess its impact on cellular processes or receptors.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include saframycin A, phallacidin, and other α-amino nitriles.
- Highlight its uniqueness based on its specific combination of functional groups.
Remember that this compound’s potential applications and mechanisms are still areas of active research
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C22H26N2O4/c25-20-12-19(14-23-9-4-1-5-10-23)27-15-21(20)28-16-22(26)24-11-8-17-6-2-3-7-18(17)13-24/h2-3,6-7,12,15H,1,4-5,8-11,13-14,16H2 |
InChI Key |
UPTVWCWTFWHKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10981966.png)
![7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10981968.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10981990.png)
![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10982012.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982014.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10982019.png)

![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10982050.png)
![1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10982053.png)
